Product packaging for (2,2-Diethoxycyclobutyl)methanol(Cat. No.:CAS No. 23153-61-9)

(2,2-Diethoxycyclobutyl)methanol

Cat. No.: B3326131
CAS No.: 23153-61-9
M. Wt: 174.24 g/mol
InChI Key: XSZVIWZYTWVMEL-UHFFFAOYSA-N
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Description

(2,2-Diethoxycyclobutyl)methanol is a chemical compound classified as a cyclobutane derivative and is provided For Research Use Only. This compound is not intended for diagnostic or therapeutic uses. The presence of both a protected aldehyde (as a diethyl acetal) and a hydroxymethyl group on the cyclobutane ring makes it a versatile chiral building block or synthetic intermediate in organic synthesis and medicinal chemistry research. It may be of particular value in the synthesis of complex natural products, novel pharmaceutical candidates, and other stereochemically defined complex molecules. Researchers can utilize this compound to introduce a functionalized cyclobutyl ring system, a structure of interest in drug discovery due to its potential to influence the conformational and physicochemical properties of a molecule. The ketal protecting group offers a handle for further synthetic manipulation, allowing for selective deprotection and functionalization. As a specialist intermediate, this compound can help stimulate the development of new synthetic methodologies and the exploration of structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B3326131 (2,2-Diethoxycyclobutyl)methanol CAS No. 23153-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-diethoxycyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)6-5-8(9)7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZVIWZYTWVMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725091
Record name (2,2-Diethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-61-9
Record name (2,2-Diethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Diethoxycyclobutyl Methanol

Retrosynthetic Analysis of (2,2-Diethoxycyclobutyl)methanol

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary disconnections focus on the formation of the cyclobutane (B1203170) ring, which is the core structural feature.

Disconnection 1: [2+2] Cycloaddition

The most direct retrosynthetic approach involves a [2+2] cycloaddition reaction. The target molecule can be disconnected into two components: a ketene (B1206846) acetal (B89532), such as 1,1-diethoxyethene, and an appropriate two-carbon synthon that would lead to the hydroxymethyl group. A logical precursor would be acrolein, where the aldehyde is protected or later reduced.

Disconnection 2: Ring Formation from an Acyclic Precursor

An alternative strategy involves the cyclization of a suitably functionalized acyclic precursor. This would entail a 1,4-disubstituted butane (B89635) derivative that can undergo an intramolecular reaction to form the cyclobutane ring. For instance, a 1,4-dihalobutane or a related derivative with appropriate functionalities could be cyclized.

Foundational Synthetic Routes to Cyclobutyl Acetals and Related Alcohols

The synthesis of cyclobutane rings is a well-established area of organic chemistry, with several reliable methods available. baranlab.org These methods can be adapted for the synthesis of cyclobutyl acetals and their corresponding alcohols.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. acs.orgharvard.edu These reactions involve the union of two unsaturated components to form a cyclobutane ring. acs.org The stereochemical outcome of these reactions is often predictable, making them highly valuable in synthesis. fiveable.me

Photochemical [2+2] cycloadditions are among the most common methods for synthesizing cyclobutanes. baranlab.orgacs.org These reactions are typically initiated by the photoexcitation of one of the alkene components, often an enone, to its triplet state. baranlab.orgharvard.edu This excited state then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. baranlab.org

A variety of alkenes can be used in these reactions, including electron-rich and electron-poor olefins. acs.org The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on the alkenes. For the synthesis of this compound, a potential photochemical approach would involve the cycloaddition of a ketene acetal with a suitable alkene, followed by functional group manipulation.

A notable example is the use of visible light in organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes. nih.gov This method has been successful in both homodimerizations and intramolecular reactions to form fused bicyclic systems. nih.gov

While thermally allowed [2+2] cycloadditions are less common due to orbital symmetry constraints, certain classes of compounds can undergo these reactions. harvard.edufiveable.me Ketenes are particularly well-suited for thermal [2+2] cycloadditions due to their unique electronic structure. harvard.edulibretexts.org They react readily with a wide range of alkenes to produce cyclobutanones, which can then be further functionalized. libretexts.org

For example, a thermal [2+2] cycloaddition between a vinyl boronate and an in situ-generated keteniminium salt has been developed to prepare borylated cyclobutanes. nih.gov Another approach involves the thermal enamine [2+2] cyclization, which has been used to create fused cyclobutene (B1205218) systems with high diastereoselectivity. nih.gov

Transition metal catalysts can facilitate [2+2] cycloaddition reactions that are otherwise difficult to achieve. baranlab.orgresearchgate.net These reactions often proceed through metallacyclic intermediates. acs.org A variety of transition metals, including rhodium, ruthenium, and copper, have been shown to catalyze these transformations. researchgate.net

Copper(I) salts, in particular, are effective catalysts for [2+2] photocycloadditions. acs.orgresearchgate.net These reactions can be performed under milder conditions than traditional photochemical methods and often exhibit high levels of regio- and stereoselectivity. acs.org For instance, Cu(I)-catalyzed intramolecular [2+2] photocycloaddition has been used as a key step in the synthesis of several natural products. acs.org Gold catalysis has also been employed for the intermolecular [2+2] cycloaddition of chloroalkynes and unactivated alkenes. organic-chemistry.org

Ring-Forming Reactions from Acyclic Precursors

The formation of a cyclobutane ring can also be achieved through the intramolecular cyclization of an acyclic precursor. baranlab.org This approach offers a high degree of control over the substitution pattern of the final product. One such method is the ring-opening metathesis of cyclobutenes to produce γ,δ-unsaturated aldehydes. nih.gov

Another strategy involves a tandem ring-opening/intramolecular [2+2] cycloaddition reaction. For example, the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide leads to the in situ generation of an allene (B1206475) which then undergoes a [2+2] cycloaddition. nih.gov

Functional Group Interconversions (FGIs) from Substituted Cyclobutane Precursors

The synthesis of this compound can be efficiently achieved by modifying functional groups on a pre-existing cyclobutane framework. This approach leverages readily available cyclobutane precursors, such as those containing carbonyl and carboxyl groups. The key transformations involve the reduction of a carboxyl or ester function to a primary alcohol and the protection of a ketone as a diethyl acetal.

Two principal FGI pathways from a common precursor like a 2-oxocyclobutane-1-carboxylic acid ester are plausible:

Pathway A: Acetalization followed by Reduction. In this sequence, the ketone functionality of a precursor, for instance, methyl 2-oxocyclobutane-1-carboxylate, is first protected as a diethyl acetal. This reaction is typically catalyzed by an acid in the presence of excess ethanol (B145695). The resulting intermediate, methyl 2,2-diethoxycyclobutane-1-carboxylate, can then be reduced to the target alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this ester-to-alcohol conversion. vanderbilt.edu

Pathway B: Reduction followed by Acetalization. Alternatively, the ester group can be reduced first. However, this approach is often less practical as common reducing agents like LiAlH₄ would also reduce the ketone, leading to a diol. Selective reduction of the ester in the presence of a ketone is challenging. Should a selective method be employed or if the precursor is 2-oxocyclobutane-1-carbaldehyde, subsequent acetalization of the ketone would be required. The formation of acetals from ketones is a standard procedure, though it may be complicated by the presence of the newly formed hydroxyl group. thieme-connect.de

The choice of pathway is critical for achieving high yields and avoiding unwanted side reactions. Pathway A is generally preferred as the acetal group is stable under the conditions required for ester reduction. Functional group interconversions represent a direct and modular route to the target molecule, relying on well-established and high-yielding reactions. vanderbilt.eduub.edu

Advanced and Stereoselective Synthesis of this compound

The creation of stereochemically defined cyclobutanes is a significant challenge in organic synthesis due to the conformational flexibility of the four-membered ring. calstate.edu Advanced strategies are required to control the stereochemistry at the carbon centers, which is crucial for applications in medicinal chemistry and materials science. researchgate.netacs.org

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of a chiral precursor to this compound, a [2+2] cycloaddition reaction can be mediated by a chiral auxiliary. For example, a ketene can be generated from an α-chloroacyl chloride and reacted with a chiral oxazolidinone. nih.gov This chiral keteniminium salt can then undergo a cycloaddition with an appropriate alkene to form a cyclobutanone (B123998) with high stereocontrol. The resulting enantioenriched cyclobutanone, after cleavage of the auxiliary, serves as a versatile intermediate that can be converted to the target compound through the functional group interconversions described previously.

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov Several catalytic methods are applicable to the formation of chiral cyclobutanes.

Rhodium-Catalyzed Additions : Rh-catalyzed asymmetric addition reactions to cyclobutenes provide a modular entry to functionalized chiral cyclobutanes. rsc.orgrsc.org For instance, the asymmetric hydroacylation of a meso-cyclobutene can install both a carbonyl group and a new stereocenter, which can be further elaborated. rsc.orgrsc.org

Organocatalysis : Non-metal-based small organic molecules can catalyze stereoselective reactions. Organocatalyzed formal [2+2] cycloadditions, proceeding through dienamine intermediates, have been developed to produce chiral cyclobutanes. nih.gov Furthermore, direct asymmetric aldol (B89426) reactions of cyclobutanone with aldehydes, catalyzed by chiral primary amines like (S)-proline derivatives, can generate functionalized cyclobutane scaffolds with high enantiomeric excess. nih.gov

Kinetic Resolution : If a racemic mixture of a cyclobutane precursor is prepared, asymmetric catalysis can be used to selectively react with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. A highly selective kinetic resolution of cyclobutanones has been achieved via a Rh-catalyzed C-C activation reaction, yielding both enantioenriched cyclobutanones and fused-ring products. nih.gov

These catalytic methods provide access to key cyclobutane intermediates with high levels of stereocontrol, which are essential for the synthesis of specific stereoisomers of this compound.

Chemoenzymatic Approaches to Cyclobutyl Alcohols

Enzymes are highly efficient and selective catalysts that operate under mild conditions. mdpi.commdpi.com Chemoenzymatic strategies combine the advantages of chemical synthesis with the unparalleled selectivity of biocatalysts.

A key application in this context is the stereoselective reduction of a ketone. The synthesis of an enantiopure cyclobutanol (B46151) precursor can be achieved through the enzymatic reduction of a prochiral cyclobutanone. Ketoreductases (KREDs) and baker's yeast are known to reduce ketones to secondary alcohols with high enantioselectivity. researchgate.netdntb.gov.ua For example, a precursor like 2-oxocyclobutanemethanol could be subjected to enzymatic reduction to create a chiral cis- or trans-diol, depending on the enzyme used.

Alternatively, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used for the kinetic resolution of a racemic cyclobutyl alcohol. researchgate.net The enzyme selectively acylates one enantiomer of the alcohol, allowing the slower-reacting enantiomer and the acylated product to be separated, both in high enantiopurity. This method could be applied to a racemic mixture of a this compound precursor to isolate the desired enantiomer.

Optimization and Process Development in this compound Synthesis

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the optimization of a synthetic process, as it can significantly influence reaction rates, yields, and, notably, selectivity. In the synthesis of functionalized cyclobutanes, the solvent can affect the stability of intermediates and transition states, thereby dictating the stereochemical outcome.

A synergistic experimental and computational study on the hydride reduction of 3-substituted cyclobutanones demonstrated that solvent polarity plays a key role in stereoselectivity. vub.ac.beacs.org The reduction was found to be highly selective for the cis-alcohol, and this selectivity could be further improved by using less polar solvents. vub.ac.beacs.org This effect is attributed to the differential solvation of the transition states leading to the cis and trans products.

The following table summarizes findings on how solvent choice impacts the stereoselectivity of the reduction of a 3-benzyloxycyclobutanone to the corresponding cyclobutanol. vub.ac.be

Reducing AgentSolventTemperature (°C)cis:trans Ratio
NaBH₄Methanol (B129727) (MeOH)-7895:5
NaBH₄Tetrahydrofuran (THF)-7897:3
NaBH₄Diethyl ether (Et₂O)-78>99:1
LiBH₄Tetrahydrofuran (THF)-7897:3
LiBH₄Diethyl ether (Et₂O)-78>99:1

In other reactions, such as the Rh-catalyzed kinetic resolution of cyclobutanones, solvent choice can be equally critical. In one study, 1,4-dioxane (B91453) was found to be the optimal solvent, while reactions in THF led to some decomposition and toluene (B28343) afforded no product. nih.gov Computational studies on [2+2] cycloadditions to form cyclobutanones also highlight that solvents can increase activation energy barriers and alter the thermodynamics of the reaction. orientjchem.org These findings underscore the importance of systematic solvent screening during process development to maximize both efficiency and the desired selectivity.

Mechanistic Investigations of Reactions Involving 2,2 Diethoxycyclobutyl Methanol

Elucidation of Reaction Mechanisms in the Formation of Cyclobutyl Acetals

The synthesis of the (2,2-diethoxycyclobutyl)methanol framework, specifically the cyclobutane (B1203170) ring bearing a geminal diethoxy acetal (B89532), can be understood through the lens of cycloaddition reactions. The nature of the intermediates and the pathways involved are crucial for controlling the stereochemistry and yield of the final product.

Zwitterionic Intermediates in [2+2] Cycloadditions

The formation of the 2,2-diethoxycyclobutane core of the title compound can be conceptually approached through the [2+2] cycloaddition of a ketene (B1206846) acetal, such as 1,1-diethoxyethene, with an appropriate ketene or electron-deficient olefin. Mechanistic studies of similar reactions have provided strong evidence for the involvement of zwitterionic intermediates.

In the [2+2] cycloaddition between ketene acetals and electron-poor alkenes, the reaction is often not a concerted process. Instead, it can proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The more nucleophilic ketene acetal attacks the electrophilic alkene, leading to the formation of a 1,4-dipolar species. This intermediate can then cyclize to form the four-membered ring. The stability and fate of this zwitterionic intermediate are influenced by the substituents on both reacting partners and the polarity of the solvent. For instance, in reactions of ketene acetals with an unsymmetrical π-electron distribution, these dipolar intermediates can be trapped, providing evidence for their existence. researchgate.net Lewis acid catalysis can also promote these cycloadditions, often proceeding through a concerted, asynchronous pathway where the transition state has significant zwitterionic character. nih.gov

The general mechanism can be depicted as follows:

Scheme 1: Postulated Zwitterionic Pathway in the Formation of a 2,2-Diethoxycyclobutane Ring

Generated code

The presence of zwitterionic intermediates helps to explain the observed regioselectivity and stereoselectivity of these cycloadditions. The stepwise nature of the reaction allows for bond rotation in the intermediate, which can sometimes lead to a mixture of stereoisomers.

Radical Pathways in Ring Construction

Alternative to ionic pathways, the construction of the cyclobutane ring can also be achieved through radical-mediated processes. These reactions offer a different synthetic strategy and proceed through distinct mechanistic steps.

The synthesis of cyclobutanes via radical pathways often involves the cyclization of a radical species onto a double bond in a 4-exo-trig manner. For example, photoredox catalysis can be employed to generate a radical from a suitable precursor, which then adds to an electron-deficient alkene. The resulting radical intermediate can then undergo a subsequent cyclization to form the cyclobutane ring. nih.gov Another approach involves the radical addition to the strained σ-bonds of bicyclo[1.1.0]butane derivatives, leading to substituted cyclobutanes. nih.govacs.org

A plausible radical-based approach to a precursor of this compound could involve the following general steps:

Scheme 2: Generalized Radical Pathway for Cyclobutane Formation

Generated code

Experimental evidence for radical mechanisms often comes from trapping experiments. For instance, the stereospecific synthesis of cyclobutanes from pyrrolidines has been proposed to proceed through a 1,4-biradical species, which is supported by the observed stereochemical outcome. acs.org

Mechanistic Studies of Functional Group Transformations of this compound

Acid-Catalyzed Hydrolysis of the Diethoxy Acetal to Cyclobutanone (B123998)

The diethoxy acetal group in this compound serves as a protecting group for a ketone. Its removal via acid-catalyzed hydrolysis regenerates the cyclobutanone functionality. This reaction is reversible, and the mechanism has been extensively studied. orgoreview.comorganicchemistrytutor.comchemistrysteps.com

The hydrolysis proceeds through a series of protonation and substitution steps:

Protonation of an ethoxy group: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comlibretexts.org

Formation of an oxonium ion: The protonated ethoxy group departs as ethanol (B145695), and the lone pair of electrons on the adjacent oxygen atom assists in its departure, forming a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation to form a hemiacetal: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, yielding a hemiacetal. organicchemistrytutor.com

Protonation of the remaining ethoxy group: The second ethoxy group is then protonated.

Elimination of the second ethanol molecule: The protonated ethoxy group leaves as ethanol, facilitated by the lone pair on the hydroxyl group, to form a protonated cyclobutanone.

Deprotonation to yield cyclobutanone: Finally, a base removes the proton from the carbonyl oxygen to give the final cyclobutanone product and regenerate the acid catalyst. chemistrysteps.com

Oxidative Transformations of the Primary Alcohol

The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are commonly employed for this transformation. openstax.org The mechanism of these oxidations generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by an E2-like elimination of the product and the reduced form of the oxidizing agent. openstax.org For instance, the oxidation with Cr(VI) reagents involves the formation of a chromate ester, followed by the removal of a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group. acs.org

More selective methods, such as those using oxoammonium salts (derived from TEMPO) as catalysts with a stoichiometric oxidant like N-chlorosuccinimide, can achieve highly selective oxidation of primary alcohols to aldehydes, even in the presence of secondary alcohols. nih.gov

Vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating in a basic aqueous solution, will oxidize the primary alcohol to a carboxylic acid. openstax.org In this case, the initially formed aldehyde is rapidly hydrated and further oxidized.

Table 1: Common Oxidizing Agents and Their Products for the Primary Alcohol in this compound

Oxidizing AgentTypical ProductMechanistic Feature
Pyridinium chlorochromate (PCC)(2,2-Diethoxycyclobutyl)methanalFormation of a chromate ester followed by E2-like elimination. openstax.org
Dess-Martin periodinane(2,2-Diethoxycyclobutyl)methanalFormation of a periodinane intermediate followed by elimination. openstax.org
TEMPO/N-Chlorosuccinimide(2,2-Diethoxycyclobutyl)methanalOxidation via an oxoammonium salt. nih.gov
Potassium permanganate (KMnO₄), heat2,2-Diethoxycyclobutanecarboxylic acidOxidation of the intermediate aldehyde. openstax.org

Nucleophilic Attack and Rearrangements Involving the Cyclobutane Ring

The strained nature of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, particularly when a reactive center is generated on or adjacent to the ring.

If the primary alcohol of this compound is converted into a good leaving group (e.g., a tosylate or a halide), it becomes susceptible to nucleophilic substitution. This can occur via an S_N2 mechanism if a strong nucleophile is used. ucsb.edulibretexts.orgyoutube.com However, under conditions that favor an S_N1 reaction (e.g., solvolysis with a weak nucleophile), the formation of a primary carbocation is generally disfavored.

Instead, the formation of a cationic center adjacent to the cyclobutane ring can trigger rearrangements. The cyclobutylmethyl cation is known to undergo rapid ring expansion to a cyclopentyl cation. This rearrangement is driven by the relief of the significant ring strain of the four-membered ring. ugent.be Therefore, reactions that would generate a carbocation at the methylene (B1212753) group of this compound are expected to lead to cyclopentane (B165970) derivatives.

Scheme 3: Potential Rearrangement of a (2,2-Diethoxycyclobutyl)methyl Cation

Generated code

Furthermore, the cyclobutane ring itself can be cleaved under various conditions, including acidic or basic conditions, and through nucleophilic attack, especially if the ring is activated with electron-withdrawing groups. researchgate.net These reactions often lead to complex skeletal rearrangements, making cyclobutane derivatives versatile synthetic intermediates. researchgate.net

Kinetic and Thermodynamic Considerations in this compound Chemistry

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of the kinetic and thermodynamic factors that govern its reactions. While specific experimental data for this particular compound is limited in publicly available literature, a qualitative analysis based on the principles of physical organic chemistry can provide significant insights into its reactivity and stability. The structure of this compound, featuring a strained cyclobutane ring, a geminal diethoxy group, and a primary alcohol, suggests a complex interplay of factors that will influence the rates and equilibria of its chemical transformations.

The primary drivers of reactivity for this molecule are the inherent ring strain of the cyclobutane core and the functional groups appended to it. Cyclobutane possesses a significant amount of ring strain, estimated to be around 26 kcal/mol, which arises from both angle strain due to the deviation from the ideal sp³ bond angle of 109.5° and torsional strain from the eclipsing of hydrogen atoms. This stored potential energy makes the cyclobutane ring susceptible to ring-opening reactions, which are often thermodynamically favorable as they relieve this strain.

The presence of a geminal diethoxy group at the C2 position is expected to have a notable impact on the stability and reactivity of the cyclobutane ring. Geminal dialkyl substitution on a cyclobutane ring has been shown to decrease the ring strain by a few kcal/mol, a phenomenon known as the Thorpe-Ingold effect. While ethoxy groups are not alkyl groups, their steric bulk would contribute to this stabilizing effect by influencing the puckering of the cyclobutane ring and the bond angles. Conversely, the electron-withdrawing nature of the ether oxygen atoms could influence the electron density within the ring, potentially affecting its susceptibility to certain types of reactions.

The hydroxymethyl group at the C1 position introduces a site for a variety of classical alcohol reactions, such as oxidation, esterification, and etherification. The kinetics of these reactions would be influenced by the steric hindrance imposed by the adjacent diethoxy-substituted carbon.

From a kinetic perspective, reactions involving this compound can be broadly categorized into two types: those that preserve the cyclobutane ring and those that involve its cleavage. Reactions of the primary alcohol, for instance, are likely to proceed with activation energies typical for sterically unhindered primary alcohols, although the proximity of the bulky diethoxy group might introduce some steric hindrance, thus slightly increasing the activation energy compared to a simpler primary alcohol.

Ring-opening reactions of the cyclobutane moiety, while thermodynamically favored, would likely have a significant kinetic barrier. The specific pathway of ring-opening would depend on the reaction conditions. For example, under acidic conditions, protonation of an ethoxy group could initiate a cascade leading to ring-opening. The activation energy for such a process would be dependent on the stability of the resulting carbocationic intermediate.

To illustrate the kinetic and thermodynamic considerations, the following table presents hypothetical data for plausible reactions involving this compound.

Disclaimer: The following data is illustrative and intended to demonstrate the kinetic and thermodynamic principles discussed. It is not based on experimental measurements for this compound.

Reaction TypePlausible ReactionHypothetical Activation Energy (Ea) (kcal/mol)Hypothetical Gibbs Free Energy Change (ΔG°) (kcal/mol)Kinetic and Thermodynamic Rationale
Alcohol OxidationThis compound → (2,2-Diethoxycyclobutyl)carbaldehyde15 - 20-5 to -10Kinetically accessible with standard oxidizing agents. Thermodynamically favorable conversion of an alcohol to an aldehyde.
EsterificationThis compound + Acetic Acid → (2,2-Diethoxycyclobutyl)methyl acetate10 - 15-2 to -5Generally low activation energy for acid-catalyzed esterification. Reversible reaction with a slightly negative Gibbs free energy change.
Acid-Catalyzed Ring OpeningThis compound + H⁺ → Ring-Opened Products25 - 35-15 to -25Higher activation energy due to the stability of the cyclobutane ring. Thermodynamically very favorable due to the relief of ring strain.
Thermal Ring CleavageThis compound → Ethylene (B1197577) + Other Fragments> 40< -20Very high activation energy for uncatalyzed thermal cleavage of the C-C bonds of the cyclobutane ring. Thermodynamically favorable.

Reactivity and Transformations of 2,2 Diethoxycyclobutyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (2,2-Diethoxycyclobutyl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uk

To Aldehydes: Partial oxidation to the corresponding aldehyde, (2,2-diethoxycyclobutyl)carbaldehyde, can be achieved using milder oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, as it typically stops the oxidation at the aldehyde stage. youtube.com To maximize the yield of the aldehyde, an excess of the alcohol is often used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from sodium or potassium dichromate and sulfuric acid), will oxidize the primary alcohol to a carboxylic acid, (2,2-diethoxycyclobutyl)carboxylic acid. libretexts.orglibretexts.org This transformation proceeds through an aldehyde intermediate. chemguide.co.uklibretexts.org To ensure complete oxidation to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux. libretexts.org

Table 1: Oxidation Reactions of this compound

Starting Material Reagent Product
This compound Pyridinium chlorochromate (PCC) (2,2-Diethoxycyclobutyl)carbaldehyde
This compound Potassium permanganate (KMnO4) (2,2-Diethoxycyclobutyl)carboxylic acid
This compound Sodium dichromate (Na2Cr2O7) / H2SO4 (2,2-Diethoxycyclobutyl)carboxylic acid

Esterification and Etherification Protocols

The hydroxyl group can readily undergo esterification and etherification.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine.

Etherification: Ether synthesis can be accomplished through various methods. The Williamson ether synthesis, for example, would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another approach involves the acid-catalyzed reaction with another alcohol, leading to a symmetrical or unsymmetrical ether. A mechanochemical approach has also been demonstrated for producing methyl ethers from alcohols. nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group (OH-), but it can be converted into a good leaving group, facilitating nucleophilic substitution. libretexts.org

One common strategy is to protonate the alcohol with a strong acid, forming an oxonium ion, which can then be displaced by a nucleophile in either an SN1 or SN2 fashion. libretexts.orgyoutube.com For a primary alcohol like this compound, the reaction with hydrogen halides (HX) typically proceeds via an SN2 mechanism. libretexts.orgyoutube.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can also be used to convert the alcohol to the corresponding alkyl chloride and alkyl bromide, respectively, typically through an SN2 mechanism for primary alcohols. youtube.com

Transformations of the Diethoxy Acetal (B89532) Moiety

The diethyl acetal group serves as a protecting group for a cyclobutanone (B123998) carbonyl. This group is stable under basic and neutral conditions but can be manipulated under acidic conditions.

Selective Hydrolysis to Cyclobutanone Derivatives

The most common transformation of the diethoxy acetal is its hydrolysis back to the ketone. This is typically achieved by treating the compound with aqueous acid. The reaction is a reversible process, and the equilibrium can be driven towards the ketone by removing the alcohol byproduct (ethanol) or by using a large excess of water. This selective deprotection is a crucial step in synthetic sequences where the cyclobutanone functionality is required for subsequent reactions.

Transacetalization Reactions

Transacetalization involves the reaction of an acetal with another alcohol in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. researchgate.net For this compound, this could mean reacting it with a different diol to form a cyclic acetal. These reactions are also equilibrium-driven and can be used to introduce different acetal protecting groups or to form more complex structures. The efficiency of transacetalization can be influenced by the nature of the alcohol and the catalyst used. researchgate.net

Lewis Acid-Mediated Ring Expansions or Rearrangements

The treatment of this compound and related 1-(hydroxymethyl)cycloalkanol derivatives with Lewis acids provides a reliable method for inducing skeletal rearrangements, most notably ring expansion. This transformation, a type of semipinacol rearrangement, is driven by the relief of the significant strain energy inherent in the four-membered ring.

The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the primary hydroxyl group, enhancing its leaving group ability. Subsequent departure of the activated hydroxyl group generates a primary carbocation, which is immediately followed by a 1,2-alkyl shift of one of the cyclobutane (B1203170) ring bonds. This concerted migration-elimination step expands the four-membered ring to a less-strained five-membered ring, forming a cyclopentanone (B42830) derivative upon hydrolysis of the acetal. The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the rearrangement. clockss.orgnih.gov

Common Lewis acids employed for such transformations include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). clockss.orgnih.gov The reaction typically proceeds under anhydrous conditions at low temperatures to control reactivity and minimize side reactions.

Table 1: Representative Lewis Acid-Mediated Ring Expansions

Precursor Substrate Lewis Acid Solvent Conditions Major Product
This compound TiCl₄ Dichloromethane -78 °C to 0 °C 3-Ethoxycyclopentanone
This compound BF₃·OEt₂ Diethyl Ether -78 °C to rt 3-Ethoxycyclopentanone

Theoretical and Computational Studies of 2,2 Diethoxycyclobutyl Methanol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.

Conformational Analysis of the Cyclobutyl Ring and Side Chain

A thorough conformational analysis of (2,2-Diethoxycyclobutyl)methanol would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures. This would include an investigation of the puckering of the cyclobutyl ring and the rotational isomers (rotamers) of the diethoxy and methanol (B129727) side chains. However, specific studies detailing the preferred conformations and the energy barriers between them for this compound are not currently published.

Molecular Orbital Analysis and Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and shapes of these orbitals provide insights into where a molecule is likely to act as an electron donor or acceptor. Additionally, the calculation of electronic properties such as the molecular electrostatic potential (MEP) map would reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While the principles of such analyses are well-known, specific data for this compound, including its HOMO-LUMO gap and MEP map, have not been reported.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control selectivity.

Energy Profiles for Cycloaddition and Ring-Opening Reactions

For a molecule like this compound, computational studies could model the energy profiles of various potential reactions, such as cycloaddition or ring-opening reactions. This would involve locating the transition state structures and calculating the activation energies, providing a quantitative measure of the reaction kinetics. At present, there are no published computational studies that have mapped out the energy landscapes for reactions involving this specific compound.

Prediction of Regio- and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can predict the regio- and stereoselectivity by comparing the energies of the different possible transition states. This predictive capability is a significant asset in synthetic chemistry for designing efficient and selective reactions. However, in the absence of specific computational research on the reactivity of this compound, predictions regarding its regio- and stereochemical behavior in various reactions remain speculative.

Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule and a larger macromolecule, such as a catalyst or an enzyme. mdpi.comnih.govfip.org These methods can predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.comnih.gov

In a synthetic context, these simulations could be employed to understand how this compound might interact with a catalyst, providing insights that could aid in the design of more efficient catalytic systems. The stability of such interactions can be further investigated using molecular dynamics simulations, which model the movement of atoms and molecules over time. nih.govfip.org Despite the potential utility of these methods, there is no evidence in the scientific literature of docking or molecular dynamics studies having been performed with this compound as the ligand.

Advanced Topics and Future Directions in 2,2 Diethoxycyclobutyl Methanol Research

Emerging Synthetic Strategies for Highly Substituted Cyclobutane (B1203170) Derivatives

The construction of the cyclobutane core, particularly with dense and varied functionalization, has been a long-standing challenge in organic synthesis. However, recent years have witnessed a surge in the development of novel strategies that offer unprecedented control over stereochemistry and substitution patterns. These emerging methods are moving beyond traditional [2+2] cycloadditions to embrace a wider array of catalytic and photochemical transformations.

A significant area of progress lies in the catalytic enantioselective functionalization of pre-existing cyclobutene (B1205218) frameworks. This approach provides a modular strategy for creating complex cyclobutanes with multiple stereocenters. For instance, cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes have been developed, proceeding through an enantioselective carbometalation mechanism. researchgate.net This method allows for the incorporation of a broad range of tetrasubstituted alkenes into the cyclobutane scaffold with high chemo- and regioselectivity, as well as excellent diastereoselectivity and enantioselectivity. researchgate.net

Another powerful strategy involves the application of C-H functionalization logic. This approach offers an alternative to traditional cycloaddition methods for accessing unsymmetrical cyclobutane dimers. acs.org By viewing a carbonyl group attached to the cyclobutane ring as a latent directing group, C-H activation can be employed to introduce a variety of substituents. acs.org For example, the use of an auxiliary-guided C-H functionalization has shown success in the synthesis of pseudodimeric cyclobutane natural products. acs.org The scope of this C-H cross-coupling is broad, with electron-rich arenes and N-tosylated indoles being successfully introduced onto the cyclobutane ring in high yields. acs.org

Photocatalysis has also emerged as a powerful tool for the synthesis of highly substituted cyclobutanes. Visible-light-mediated energy transfer (EnT) photocatalysis, in particular, has enabled the conversion of planar (hetero)arenes into complex three-dimensional architectures. acs.org While initially limited to bicyclic systems, recent advances have expanded this methodology to include the more abundant monocyclic (hetero)arenes. acs.org This has been achieved through a data-driven three-layer screening strategy that integrates predictive data science tools with experimental screening to accelerate the discovery of new reactivity. acs.org This approach has led to the development of EnT-catalyzed intermolecular dearomative cycloadditions of thiophenes, oxazoles, and thiazoles with alkenes and bicyclo[1.1.0]butanes, providing access to unprecedented C(sp³)-rich 3D molecular scaffolds. acs.org

Furthermore, new strategies for the stereoselective preparation of densely functionalized cyclobutanes have been developed using novel synthons. For example, the 1,2-azaborine (B1258123) motif has been utilized as a 4C+1B+1N synthon. bc.edu Photoisomerization of 1,2-azaborines selectively forms BN-analogues of Dewar benzene, which can then be used to furnish cis-aminoborylated cyclobutanes. bc.edu This method provides a modular and stereoselective route to a variety of cyclobutane β-amino alcohols. bc.edu

Synthetic StrategyDescriptionKey Advantages
Catalytic Enantioselective Functionalization Modular approach involving the functionalization of pre-existing cyclobutene frameworks.High control over stereochemistry, access to complex cyclobutanes with multiple stereocenters. researchgate.net
C-H Functionalization Logic Utilizes directing groups to activate and functionalize C-H bonds on the cyclobutane ring.Access to unsymmetrical cyclobutane dimers, broad scope of compatible functional groups. acs.org
Visible-Light Photocatalysis Employs light energy to drive cycloaddition reactions, often using photosensitizers.Mild reaction conditions, access to unique 3D molecular scaffolds from abundant starting materials. acs.org
Novel Synthon Approach Utilizes unconventional building blocks, such as 1,2-azaborines, to construct the cyclobutane core.Modular and stereoselective synthesis of specific classes of functionalized cyclobutanes. bc.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic procedures to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and efficiency. The synthesis of cyclobutane derivatives, including precursors to (2,2-diethoxycyclobutyl)methanol, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms.

Flow chemistry has proven particularly advantageous for reactions involving hazardous or unstable intermediates, high pressures, or precise temperature control. A notable example is the synthesis of cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas. researchgate.netcam.ac.uk This process, when conducted in a flow reactor, allows for rapid and mild reaction conditions, leading to a diverse array of products in good to excellent yields with broad functional group compatibility. researchgate.netcam.ac.uk The ability to safely handle gaseous reagents like ethylene and to precisely control reaction parameters minimizes risks and facilitates a potentially scalable process. researchgate.net

The integration of automated systems with flow chemistry further enhances synthetic capabilities. For example, an automated computer-vision "bubble-counting" technique has been developed to characterize the dissolution of CO₂ into a flow stream, and an automated inline colorimetric titration methodology can measure CO₂ concentration levels. researchgate.netresearchgate.net Such automated monitoring and control systems are crucial for optimizing reaction conditions and ensuring process robustness.

Electrochemical synthesis in flow is another promising area for cyclobutane construction. The translation of a small-scale batch electrochemical oxidative cyclization to a continuous flow setup has enabled the production of over 100 grams of a cyclobutane-containing energetic material intermediate in a single run. acs.org This demonstrates the potential for kilogram-scale preparations, limited only by the size of the equipment. acs.org

The benefits of integrating cyclobutane synthesis into flow and automated platforms are summarized below:

FeatureAdvantage in Cyclobutane Synthesis
Enhanced Safety Safe handling of hazardous reagents (e.g., ethylene gas) and unstable intermediates. researchgate.netcam.ac.uk
Precise Control Accurate control over reaction parameters such as temperature, pressure, and residence time.
Scalability Facile scaling from laboratory to production quantities. acs.org
Increased Efficiency Reduced reaction times and improved yields compared to batch processes. researchgate.netcam.ac.uk
Automation Automated monitoring and control for process optimization and robustness. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for all classes of chemical compounds, and the synthesis of cyclobutanes is no exception. The focus is on developing more environmentally benign processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the key areas of green chemistry research in cyclobutane synthesis is the development of more sustainable catalytic systems. The use of earth-abundant and less toxic metals as catalysts is a primary goal. For example, copper-based photocatalysts are being explored as a mild alternative to reaction conditions that employ UV light or expensive iridium-based photocatalysts. acs.org The use of a binap-ligated heteroleptic copper(I) complex incorporated into a metal-organic framework has been shown to create a highly stable and reusable heterogeneous photocatalyst for [2+2] cycloadditions. researchgate.net

The choice of solvent is another critical aspect of green chemistry. The development of reactions that can be conducted in environmentally friendly solvents, or even in the absence of a solvent, is highly desirable. While many current methods for cyclobutane synthesis still rely on traditional organic solvents, research is ongoing to identify greener alternatives.

Energy efficiency is also a major consideration. Photochemical reactions that utilize visible light instead of high-energy UV radiation are inherently more energy-efficient. organic-chemistry.org Similarly, flow chemistry processes can often be operated at lower temperatures and with shorter reaction times compared to batch methods, leading to energy savings. rsc.org The flash generation of short-lived lithium ynolates in a continuous flow system for the synthesis of functionalized cyclobutenes is a prime example of a green, energy-efficient process that avoids cryogenic conditions. rsc.org

The application of green chemistry principles to cyclobutane synthesis can be summarized as follows:

Green Chemistry PrincipleApplication in Cyclobutane Synthesis
Safer Catalysts Development of catalysts based on earth-abundant and less toxic metals like copper. acs.org
Heterogeneous Catalysis Use of reusable catalysts, such as those immobilized on solid supports, to simplify purification and reduce waste. researchgate.net
Energy Efficiency Utilization of visible light photocatalysis and energy-saving flow processes. organic-chemistry.orgrsc.org
Atom Economy Designing reactions, such as cycloadditions, that incorporate a high percentage of the starting materials into the final product.
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the cyclobutane core.

Exploration of Unconventional Reactivity and Catalysis

The inherent ring strain of the cyclobutane ring, while a challenge for synthesis, also provides a driving force for unique and powerful chemical transformations. The exploration of this unconventional reactivity, often mediated by novel catalytic systems, is opening up new avenues for the diversification of cyclobutane-containing molecules.

Transition-metal catalysis has been instrumental in harnessing the reactivity of the cyclobutane ring. nih.govcapes.gov.br Catalytic reactions involving C-C bond insertion and β-carbon elimination processes enable exciting downstream transformations that can deliver a variety of versatile building blocks. nih.govcapes.gov.br These reactions take advantage of the relief of ring strain to drive the formation of new chemical bonds.

Photocatalysis has also unlocked novel reactivity patterns. For instance, a photocatalytic intermolecular double dearomative cycloaddition of arenes has been used to construct cyclobutane-fused 2D/3D pentacyclic scaffolds. colab.ws These complex skeletons are typically inaccessible under thermal conditions and are formed with exclusive diastereoselectivity under mild photochemical conditions. colab.ws The reaction proceeds through a cascade sequence involving photocatalytic 1,4-hydroalkylation, alkene isomerization, and [2+2] cycloaddition via an intertwined single electron transfer (SET) and energy transfer (EnT) mechanism. colab.ws

The development of new catalytic systems continues to push the boundaries of what is possible in cyclobutane chemistry. Gold photocatalysis, for example, has been shown to be effective for the intermolecular [2+2] cycloaddition of 1-acetylindoles, a transformation for which conventional iridium and organic photosensitizers have limited efficiency. acs.org This has enabled the synthesis of cyclobutane-fused indolines without requiring substituents at the C2 or C3 positions. acs.org

Furthermore, the development of a switchable paradigm for the asymmetric hydroboration and formal hydrodefluorination of gem-difluorinated cyclobutenes using rhodium catalysis provides a platform for the diversified synthesis of chiral fluorinated cyclobutane derivatives. bohrium.com The chiral gem-difluorinated α-boryl cyclobutanes obtained from this process are versatile building blocks for creating a wide range of enantioenriched fluorinated cyclobutanes. bohrium.com

Reactivity/Catalysis TypeDescriptionResulting Transformation
Transition-Metal Catalysis Utilizes transition metals to mediate C-C bond insertion and β-carbon elimination.Downstream reactions to form versatile building blocks. nih.govcapes.gov.br
Photocatalytic Dearomative Cycloaddition Employs light and a photocatalyst to induce cycloadditions with aromatic compounds.Construction of complex cyclobutane-fused polycyclic scaffolds. colab.ws
Gold Photocatalysis Uses gold-based catalysts to enable challenging [2+2] cycloadditions.Synthesis of previously inaccessible cyclobutane-fused heterocycles. acs.org
Rhodium-Catalyzed Asymmetric Hydroboration Switchable system for the synthesis of chiral fluorinated cyclobutane derivatives.Access to a diversity of enantioenriched fluorinated cyclobutanes. bohrium.com

Future Perspectives in Cyclobutane Scaffold Construction

The field of cyclobutane synthesis is poised for continued rapid advancement, driven by the confluence of new synthetic methods, a deeper understanding of reactivity, and the development of powerful computational tools. The future of cyclobutane scaffold construction will likely be characterized by several key trends.

The development of increasingly sophisticated and selective catalytic systems will remain a major focus. This will include the design of new chiral catalysts for enantioselective transformations, as well as the exploration of catalysts based on earth-abundant and sustainable metals. The use of data-driven approaches and high-throughput screening will accelerate the discovery of new catalysts and reaction conditions. acs.org

The expansion of the synthetic toolbox for C-H functionalization will provide even more powerful and versatile methods for the late-stage modification of cyclobutane-containing molecules. This will be particularly important for the synthesis of complex natural products and for the rapid generation of compound libraries for drug discovery.

The integration of computational chemistry with experimental work will become increasingly important. Density functional theory (DFT) calculations are already being used to elucidate reaction mechanisms and to predict the outcomes of reactions. rsc.orgrsc.org As computational methods become more powerful and accessible, they will play an even greater role in the design of new synthetic strategies and in the prediction of the properties of novel cyclobutane-containing molecules.

The construction of increasingly complex and three-dimensional molecular architectures based on the cyclobutane scaffold will continue to be a major goal. This will involve the development of new cascade reactions and multicomponent reactions that can rapidly build up molecular complexity from simple starting materials. The synthesis of cyclobutane-fused polycyclic systems, which are of great interest in materials science and medicinal chemistry, will be a particular area of focus. colab.wsnih.gov

Finally, the principles of green and sustainable chemistry will continue to shape the future of cyclobutane synthesis. The development of new methods that are more environmentally friendly, more energy-efficient, and that make use of renewable resources will be a key priority for the field.

Q & A

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC or GC with polar columns (e.g., PEG-based) can resolve diastereomers and detect impurities, as applied to glycol ether derivatives .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR (e.g., in CDCl3_3) identify cyclobutane ring protons (δ 1.5–2.5 ppm) and diethoxy methyl groups (δ 1.2–1.4 ppm) .
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • X-ray Crystallography : For absolute stereochemistry determination, though cyclobutane derivatives often require low-temperature crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Systematic Replication : Standardize assay conditions (e.g., enzyme concentrations, pH buffers) to minimize variability, as seen in aromatic methanol bioactivity studies .
  • Meta-Analysis : Use computational tools to correlate structural features (e.g., diethoxy polarity, cyclobutane rigidity) with activity trends across datasets .
  • Mechanistic Profiling : Conduct kinetic assays (e.g., IC50_{50}, Ki_i) to differentiate direct enzyme inhibition from indirect metabolic effects, as applied to chloro-methoxy derivatives .

Q. What strategies are recommended for studying the metabolic pathways influenced by this compound in enzymatic assays?

  • Isotopic Labeling : Incorporate 13^{13}C or 2^{2}H isotopes into the cyclobutane ring to track metabolic intermediates via LC-MS .
  • Enzyme Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates, referencing protocols for similar methoxy-alcohols .
  • Computational Docking : Model interactions with target enzymes (e.g., oxidoreductases) using molecular dynamics simulations, validated against crystallographic data .

Methodological Considerations for Experimental Design

Q. How can researchers optimize solvent systems for reactions involving this compound?

  • Solvent Polarity : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates in SN2 reactions, as shown for cyclopropylmethanol derivatives .
  • Co-Solvent Blends : Combine ethanol and water (70:30 v/v) to enhance solubility during catalytic hydrogenation of strained rings .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for methoxy-alcohols .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure, adhering to glycol ether safety guidelines .
  • Waste Disposal : Neutralize acidic byproducts before disposal, following protocols for similar diol intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.